3,4-Dibromobenzenethiol
CAS No.: 126190-12-3
Cat. No.: VC13304806
Molecular Formula: C6H4Br2S
Molecular Weight: 267.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126190-12-3 |
|---|---|
| Molecular Formula | C6H4Br2S |
| Molecular Weight | 267.97 g/mol |
| IUPAC Name | 3,4-dibromobenzenethiol |
| Standard InChI | InChI=1S/C6H4Br2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H |
| Standard InChI Key | YCDUVMUODNTCRB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1S)Br)Br |
| Canonical SMILES | C1=CC(=C(C=C1S)Br)Br |
Introduction
Structural and Physical Properties of 3,4-Dibromobenzenethiol
Molecular Architecture
The compound features a benzene core with bromine atoms at the 3- and 4-positions and a thiol group at the 1-position (Fig. 1). This arrangement imposes significant steric and electronic effects:
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Steric effects: The ortho bromine (position 3) creates steric hindrance near the thiol group, potentially influencing reaction kinetics .
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Electronic effects: Bromine’s electron-withdrawing nature deactivates the ring, directing further electrophilic substitutions to the less hindered 5-position .
Physicochemical Parameters
While no experimental data exists for 3,4-dibromobenzenethiol, extrapolation from analogous compounds yields:
The elevated density and boiling point compared to non-brominated thiols reflect bromine’s mass and polarizability .
Synthetic Methodologies
Reduction of Tetrabrominated Precursors
A plausible route adapts the zinc-acetic acid reduction system used for 3,4-dibromothiophene synthesis :
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Starting material: 1,2,3,4-Tetrabromobenzene
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Reduction: Sequential treatment with zinc powder (95% purity) in acetic acid/water solvent
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Conditions:
Expected outcome:
Thiolation of Brominated Anilines
An alternative pathway involves:
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Thiolation: Reaction with potassium ethyl xanthate followed by hydrolysis
This method risks over-bromination but offers precise positional control.
Reactivity and Chemical Behavior
Thiol-Specific Reactions
The -SH group enables characteristic transformations:
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Oxidation: Forms disulfide (C₆H₃Br₂S)₂ under mild conditions (H₂O₂, O₂)
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Electrophilic substitution: Bromine directs incoming electrophiles to the 5-position (Fig. 2)
Radical-Mediated Thiol-Ene Reactions
As demonstrated in peptide stapling , 3,4-dibromobenzenethiol could participate in:
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Photochemical couplings with alkenes/alkynes
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Bioconjugation applications requiring stable thioether linkages
Key advantages include:
Applications in Materials Science
Polymer Modification
Bromine atoms serve as:
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Flame retardant moieties in polyesters/polyamides
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Anchor points for Suzuki-Miyaura cross-coupling
Surface Functionalization
Thiol-gold affinity enables:
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Self-assembled monolayers (SAMs) on Au(111)
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Biosensor interfaces with controlled wettability
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